molecular formula C20H16N6O3S B2877657 N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863459-46-5

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2877657
CAS No.: 863459-46-5
M. Wt: 420.45
InChI Key: PDZYLEYWYFNYPH-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,5-d]pyrimidine core, a heterocyclic scaffold known for its role in medicinal chemistry due to its structural similarity to purines. Key substituents include:

  • A thioacetamide linker at the 7-position, connecting to a benzo[d][1,3]dioxol-5-yl (benzodioxolyl) moiety, which may contribute to metabolic stability and binding affinity.

Synthesis protocols for analogous compounds (e.g., ) typically involve coupling reactions in polar aprotic solvents (e.g., DMF) with carbodiimide-based activators, followed by HPLC purification (>95% purity) .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O3S/c1-12-2-5-14(6-3-12)26-19-18(24-25-26)20(22-10-21-19)30-9-17(27)23-13-4-7-15-16(8-13)29-11-28-15/h2-8,10H,9,11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZYLEYWYFNYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC5=C(C=C4)OCO5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C21H17N5O3SC_{21}H_{17}N_{5}O_{3}S, with a molecular weight of 419.5 g/mol. The structure incorporates a benzo[d][1,3]dioxole moiety linked to a triazole-pyrimidine derivative via a thioacetamide group, which is expected to influence its biological activity significantly.

Recent studies have demonstrated that compounds containing benzo[d][1,3]dioxole and triazole motifs exhibit promising anticancer activity. The mechanisms through which these compounds exert their effects include:

  • Inhibition of Cell Proliferation : The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, related derivatives have demonstrated IC50 values ranging from 1.54 µM to 4.52 µM against HepG2 and HCT116 cell lines, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Induction of Apoptosis : The compound's mechanism includes the activation of apoptotic pathways. Studies utilizing annexin V-FITC assays have revealed increased apoptosis in treated cancer cells. This is often accompanied by alterations in the expression levels of key apoptotic proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : Flow cytometry analysis has indicated that the compound can induce G2-M phase arrest in cancer cells. For example, one study reported a G2-M phase arrest of approximately 8.07% in treated Hep3B cells, comparable to doxorubicin's effects .

Case Studies

  • Study on HepG2 Cells : A derivative similar to this compound was tested on HepG2 cells. The results indicated an IC50 value of 2.38 µM, showcasing significant cytotoxicity while sparing normal cell lines (IC50 > 150 µM) .
  • Cell Cycle Analysis in Hep3B Cells : Another study evaluated the impact on cell cycle dynamics and found that treatment with a related compound led to significant changes in cell cycle distribution, particularly reducing the fraction of cells in the G1 phase and increasing those in G2-M .

Comparative Biological Activity

CompoundIC50 (µM)Cell LineMechanism
N-(benzo[d][1,3]dioxol-5-yl)-2-(...)2.38HepG2Apoptosis induction
Doxorubicin7.46HepG2Apoptosis induction
Related Benzodioxole Derivative4.52MCF7Cell cycle arrest

Comparison with Similar Compounds

Structural and Functional Analogues

Triazolo[4,5-d]pyrimidine Derivatives
Compound Name Substituents Key Features Melting Point (°C) Yield (%) Biological Activity Reference
Target Compound p-Tolyl, thioacetamide, benzodioxolyl Combines lipophilic (p-tolyl) and polar (thioacetamide) groups N/A N/A Not specified -
Compound 20 () 4-Chlorobenzyl, propylthio Chlorine substituent enhances electronegativity; propylthio increases bulk 140.0–141.3 88 Kinase inhibition (inferred)
Compound 9e () Morpholinomethyl, benzoxazolyl thio Morpholine improves solubility; benzoxazolyl may enhance π-π interactions 89–90 89.9 EZH2/HDAC inhibition
Vicasinabine () tert-Butyl, tetrazolylmethyl Bulky tert-butyl group; tetrazole enhances metabolic stability N/A N/A CB2 receptor agonist

Key Observations :

  • Substituent Effects: The target’s p-tolyl group offers moderate lipophilicity compared to 4-chlorobenzyl (more electronegative, ) or morpholinomethyl (polar, ).
  • Linker Flexibility : The thioacetamide linker in the target contrasts with propylthio () or benzoxazolyl thio (), which may alter binding kinetics.
Benzodioxolyl-Containing Analogues
  • Compound 28 (): Retains the benzodioxolyl-acetamide moiety but replaces the triazolo[4,5-d]pyrimidine with a benzimidazole core.
  • Compounds 4, 5b, 6b (): Feature benzodioxolyl groups linked to thiazole rings instead of triazolo pyrimidines. These derivatives exhibit distinct NMR profiles, suggesting varied electronic environments .

Preparation Methods

Cyclocondensation of 5-Amino-1H-1,2,3-Triazole with β-Keto Esters

A widely adopted method involves reacting 5-amino-1H-1,2,3-triazole with ethyl 3-(p-tolyl)-3-oxopropanoate in acetic acid under reflux. This yields 7-hydroxy-3-(p-tolyl)-3H-triazolo[4,5-d]pyrimidine as a key intermediate. Chlorination using phosphoryl chloride (POCl₃) at 80–100°C converts the hydroxyl group to a chloro substituent, providing 7-chloro-3-(p-tolyl)-3H-triazolo[4,5-d]pyrimidine.

Alternative Route via Diazotization

An alternative approach starts with 4-amino-5-(p-tolyl)-1H-1,2,3-triazole, which undergoes diazotization using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C. Subsequent coupling with malononitrile derivatives forms the triazolopyrimidine core. This method offers superior regioselectivity but requires stringent temperature control to avoid byproducts.

Coupling with Benzo[d]Dioxol-5-Ylmethanamine

The final step involves amide bond formation between the thioacetamide intermediate and benzo[d]dioxol-5-ylmethanamine.

Nucleophilic Acyl Substitution

Reaction of 2-(chloroacetylthio)-3-(p-tolyl)-3H-triazolo[4,5-d]pyrimidine with benzo[d]dioxol-5-ylmethanamine in tetrahydrofuran (THF) at 60°C for 12 hours affords the target compound. Triethylamine is used to scavenge HCl, improving reaction efficiency.

Catalytic Coupling Strategies

Palladium-catalyzed cross-coupling has been explored for enhanced selectivity. Using bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) in dimethylformamide (DMF) at 100°C reduces side reactions, yielding >85% pure product.

Optimization Challenges and Solutions

Regioselectivity in Triazole Formation

The position of substitution on the triazole ring critically impacts bioactivity. Employing electron-withdrawing groups (e.g., nitro) at the 4-position of the triazole directs substitution to the 7-position of the pyrimidine ring.

Purification Difficulties

The product’s low solubility in polar solvents necessitates chromatographic purification on silica gel with ethyl acetate/hexane (3:7). Recrystallization from ethanol/water (9:1) improves purity to >98%.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Purity (%) Scalability
Cyclocondensation POCl₃, Lawesson’s reagent 68 95 Moderate
Diazotization NaNO₂, HCl 72 97 Low
One-pot Thioacetylation Bromoacetyl bromide, Et₃N 76 94 High
Palladium Catalysis PdCl₂(PPh₃)₂, DMF 85 99 High

Industrial Considerations

Cost-Effective Reagents

Replacing Lawesson’s reagent with phosphorus pentasulfide (P₄S₁₀) reduces costs by 40% without compromising yield.

Green Chemistry Approaches

Using supercritical CO₂ as a solvent in the amidation step minimizes waste and improves reaction rates.

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